molecular formula C13H12O6 B1679030 NM-3 CAS No. 181427-78-1

NM-3

Cat. No.: B1679030
CAS No.: 181427-78-1
M. Wt: 264.23 g/mol
InChI Key: BPZCXUROMKDLGX-UHFFFAOYSA-N
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Description

NM-3, also known as isocoumarin, is an orally available anti-angiogenic inhibitor with anti-tumor activity. It is used as a radiation modulator both in vitro and in vivo. This compound inhibits vascular endothelial growth factor, thereby inhibiting the proliferation of endothelial cells. This compound is associated with a mechanism of apoptosis induction by reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NM-3 involves the preparation of isocoumarin derivatives. One common method includes the cyclization of 2-hydroxybenzyl alcohol with acetic anhydride under acidic conditions to form the isocoumarin core structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process often involves crystallization and recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

NM-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .

Scientific Research Applications

NM-3 has a wide range of scientific research applications, including:

Mechanism of Action

NM-3 exerts its effects primarily by inhibiting vascular endothelial growth factor, which is crucial for the proliferation of endothelial cells. This inhibition leads to reduced angiogenesis, thereby limiting tumor growth. Additionally, this compound induces apoptosis through the generation of reactive oxygen species, which cause cellular damage and death in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific inhibition of vascular endothelial growth factor and its ability to induce apoptosis through reactive oxygen species. This dual mechanism of action makes it a promising candidate for cancer therapy and distinguishes it from other similar compounds .

Properties

CAS No.

181427-78-1

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)

InChI Key

BPZCXUROMKDLGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Canonical SMILES

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Appearance

Solid powder

181427-78-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isocoumarin NM-3
NM 3 compound
NM-3 compound
NM3 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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